
1-(benzenesulfonyl)-3-bromo-1H-pyrrole
説明
“1-(benzenesulfonyl)-3-bromo-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a benzenesulfonyl group and a bromine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring substituted with a benzenesulfonyl group at one position and a bromine atom at another position .Chemical Reactions Analysis
Benzenesulfonyl compounds exhibit the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Benzenesulfonyl chloride, a related compound, is a colorless viscous oil that dissolves in organic solvents .科学的研究の応用
Halogenation in Organic Synthesis
- Bovonsombat and Mcnelis (1993) utilized compounds like 1-bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes, demonstrating the use of similar bromo compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).
Synthesis of Substituted Pyridones
- Padwa, Sheehan, and Straub (1999) described the synthesis of highly substituted 2(1H)-pyridones using similar compounds, highlighting its relevance in creating complex organic structures (Padwa, Sheehan & Straub, 1999).
Friedel-Crafts Acylation Studies
- Nicolaou and Demopoulos (1998) explored the Friedel-Crafts acylation of 1-benzenesulfonyl-1H-pyrrole, which is closely related to the compound , showing its utility in complex organic reactions (Nicolaou & Demopoulos, 1998).
Regioselective Functionalization
- Fukuda et al. (2010) demonstrated the electrophile-controlled regioselective functionalization via dynamic equilibrium between C-2 and C-5 lithio species of N-benzenesulfonyl-3-bromopyrrole, indicating its versatility in targeted chemical modification (Fukuda et al., 2010).
Suzuki Coupling Reactions
- Knight, Huffman, and Isherwood (2003) highlighted the use of a derivative of 2-bromopyrrole in Suzuki coupling reactions, an important method in modern organic chemistry (Knight, Huffman & Isherwood, 2003).
Reactions in Ionic Liquids
- Le et al. (2004) and Le et al. (2009) reported on the use of similar pyrrole compounds in reactions in ionic liquids, demonstrating their potential in green chemistry applications (Le et al., 2004), (Le et al., 2009).
Synthesis of Sulfonylurea Derivatives
- Faid Allah, Mokhtar, and Soliman (1981) explored the reaction of similar pyrazole compounds with isocyanate and thioisocyanate derivatives to yield sulfonylurea derivatives, showing its utility in the synthesis of complex organic molecules (Faid Allah, Mokhtar & Soliman, 1981).
Synthesis of Luminescent Polymers
- Zhang and Tieke (2008) described the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione, a structure related to 1-(benzenesulfonyl)-3-bromo-1H-pyrrole, indicating its potential in materials science (Zhang & Tieke, 2008).
作用機序
Target of Action
The primary target of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole is Cathepsin F . Cathepsin F is a type of cysteine protease that plays a crucial role in intracellular protein catabolism. It is also involved in the processing of antigenic peptides during immune responses .
Mode of Action
The compound interacts with its target, Cathepsin F, by binding to the active site of the enzyme. This interaction can inhibit the enzymatic activity of Cathepsin F, thereby affecting the protein catabolism process
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein catabolism and immune responses, given its interaction with Cathepsin F . The inhibition of Cathepsin F can disrupt these pathways, leading to downstream effects that can influence cellular functions and processes.
Pharmacokinetics
Similar compounds have been shown to have rapid elimination from the plasma with a half-life of around 8 minutes . The volume of distribution and total clearance are also significant, indicating a high degree of bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibitory effect on Cathepsin F. By inhibiting this enzyme, the compound can disrupt protein catabolism and immune responses, potentially leading to various cellular effects . .
将来の方向性
特性
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJNJSNVXSVBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



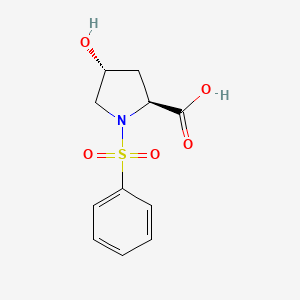
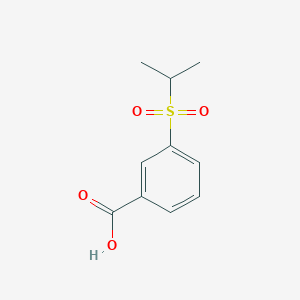
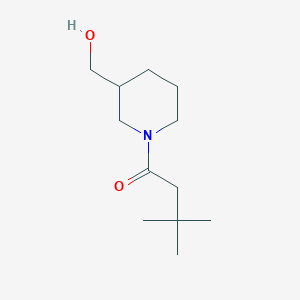


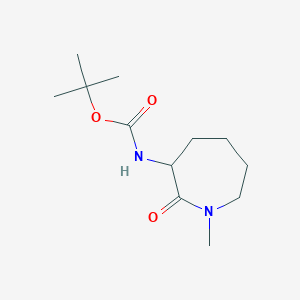

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)

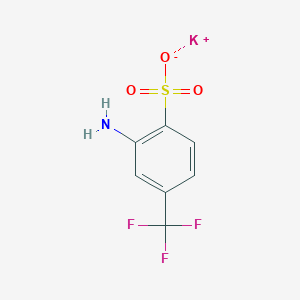

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)
